Generalized Structural Differentiation: Furan‑2‑yl vs. Other 2‑Arylidene Substituents
The target compound is an aurone with a furan‑2‑yl methylene group, whereas most literature aurones bear a phenyl, substituted phenyl, or other heteroaryl (e.g., pyridinyl) substituent . Systematic SAR studies on the benzofuran series indicate that the electronic and steric character of the 2‑ylidene substituent crucially influences GSK‑3β inhibitory potency, with some analogs reaching IC50 values in the sub‑micromolar range (0.00048–0.440 µM) . The exact substitution pattern of the target compound (furan‑2‑yl) is distinct from the C‑6‑OCH3 series, yet no published data exist for this compound itself. Therefore, this represents a Class‑Level Inference that the furan‑2‑yl group may confer different binding characteristics compared to the more common phenyl or substituted phenyl variants.
| Evidence Dimension | GSK‑3β inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No data available. |
| Comparator Or Baseline | C‑6‑OCH3 benzofuran analogs with phenyl or substituted phenyl R groups (e.g., compounds 5k, 5m, 5p, 5r, 5s); IC50 range 0.00048–0.440 µM PfGSK‑3 . |
| Quantified Difference | Cannot be calculated; target compound not tested. |
| Conditions | Recombinant PfGSK‑3 and HsGSK‑3β enzymatic assays . |
Why This Matters
Without own IC50 data, the target compound cannot yet be claimed to outperform or even match the potency of in-class analogs.
- [1] Moolman, C. et al. Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. Bioorg. Chem. 2021, 107, 104839. https://doi.org/10.1016/j.bioorg.2021.104839. View Source
